Home > Products > Screening Compounds P41693 > 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide
2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide -

2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

Catalog Number: EVT-4844376
CAS Number:
Molecular Formula: C17H23N7O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has primarily been investigated for its potential as an antagonist of the A2B adenosine receptor. [] A2B adenosine receptors are involved in various physiological and pathological processes, including inflammation, angiogenesis, and cancer.

Applications
  • Inflammatory Diseases: A2B adenosine receptors are involved in inflammatory responses, and antagonists of this receptor could potentially be used to treat conditions such as asthma, inflammatory bowel disease, and rheumatoid arthritis. [, ]
  • Cardiovascular Diseases: A2B adenosine receptor antagonists have shown potential in preclinical models of hypertension and heart failure. []
  • Cancer: A2B adenosine receptors are overexpressed in some types of cancer, and their inhibition has been explored as a potential anticancer strategy. []

(R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile ((R)-40)

  • Compound Description: This compound is a potent DPP-IV inhibitor, demonstrating significant antihyperglycemic activity comparable to the drug Linagliptin. [] It exhibits an IC50 value of 23.5 nM and has shown efficacy in improving the pathological state of diabetic mice models. []
  • Relevance: Both (R)-40 and 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide share a central 1,3-disubstituted xanthine core (1,3-disubstituted-3,7-dihydro-purine-2,6-dione). This core is further modified at the 7 and 8 positions in both molecules. The presence of diverse substituents at these positions highlights the potential for modification within this class of compounds to target specific biological activities. []

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

  • Compound Description: MRE2028F20 exhibits potent and selective antagonism towards the A2B adenosine receptor (Ki = 38 nM), with minimal activity at other adenosine receptor subtypes. []
  • Relevance: The structural similarity to 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide lies in the shared xanthine core and the presence of a pyrazole substituent at the 8-position. This highlights the importance of the pyrazole group in achieving A2B receptor selectivity and suggests a potential structure-activity relationship for this class of compounds. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

  • Compound Description: MRE2029F20 is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 5.5 nM. [] Its tritiated form, [3H]MRE 2029-F20, has been used as a radioligand in binding studies to characterize A2B receptors in both recombinant and native systems. [] It shows antagonistic activity against both cAMP accumulation and phospholipase C activation mediated by A2B receptors. []
  • Relevance: This compound exhibits a very similar structure to 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, with the key difference being the linker between the xanthine core and the benzodioxole group. MRE2029F20 utilizes an oxyacetate linker, while the compound potentially has a direct linkage. This difference highlights the impact of even minor structural variations on binding affinity and selectivity within this class of A2B receptor antagonists. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

  • Compound Description: Similar to the previous compounds, MRE2030F20 exhibits high affinity for the A2B adenosine receptor (Ki = 12 nM) and displays antagonist behavior in functional assays. []
  • Relevance: This compound shares the same core structure and substitution pattern with 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, featuring a pyrazole ring at the 8-position of the xanthine core. The primary difference lies in the specific aryl group attached to the acetamide moiety. This emphasizes the significance of the overall substitution pattern in determining the affinity and selectivity profile for the A2B adenosine receptor. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

  • Compound Description: [3H]KF17837S is a selective antagonist radioligand used to study the adenosine A2A receptor. It exhibits high affinity (Kd = 7.1 nM) and selectivity for the A2A receptor subtype. [] Binding studies have shown that it labels two agonist coupling states of the A2A receptor. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

  • Compound Description: This group of compounds, bearing a phenylalyl radical at the 7-position, demonstrated potent antioxidant and anti-inflammatory properties in vitro. [] They exhibited significant inhibition of lipid peroxidation, surpassing the activity of Trolox. [] Additionally, these compounds inhibited soybean lipoxygenase (LOX) activity, highlighting their potential as anti-inflammatory agents. []
  • Relevance: While structurally similar to 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, possessing a comparable xanthine core and a pyrazole ring at the 8-position, this series introduces variations in the alkyl chain at the 7-position and the substituents on the pyrazole ring. This highlights the possibility of modifying these structural elements to achieve a desired balance of antioxidant, anti-inflammatory, and adenosine receptor-related activities. []

3',9'-dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

  • Compound Description: This compound, containing a chalcogenamide group, demonstrated potential as a weight-loss agent in a study involving rats fed a high-fat diet. [] Administration of Compound 1 resulted in significant weight reduction, bringing the rats' weight close to that of the control group. []
  • Relevance: Although structurally distinct from 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, Compound 1's presence in research focused on obesity and metabolic syndrome treatment underscores a potential link to the biological pathways influenced by xanthine derivatives. This suggests that further investigation into the pharmacological effects of these structurally diverse compounds could reveal novel therapeutic applications for various metabolic disorders. []

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

  • Compound Description: Similar to Compound 1, this chalcogenamide-containing compound exhibited potential weight-loss effects in a rat model of diet-induced obesity. [] While less potent than Compound 1, it also led to a reduction in body weight compared to the control group. []
  • Relevance: Despite the structural differences from 2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, Compound 2's inclusion alongside other xanthine derivatives in obesity research emphasizes the potential for diverse chemical scaffolds to impact similar biological pathways. [] It suggests that exploring structural modifications beyond the traditional xanthine core might uncover new avenues for developing therapies targeting metabolic disorders.

8-[5-(4-Chloro-6-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This compound was developed as a part of a series exploring structural modifications to known A2B adenosine receptor antagonists. It demonstrated high affinity and selectivity for the A2B receptor with a Ki value of 9.4nM. []

8-[5-(4,6-Bis-trifluoromethyl-1H-benzoimidazol-2-ylmethoxy)-2-methyl-2H-pyrazol-3-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

  • Compound Description: This compound is structurally very similar to the previous compound, differing only in an additional trifluoromethyl group on the benzoimidazole moiety. It also exhibits high affinity and selectivity for the A2B receptor with a Ki value of 25 nM. []
  • Relevance: This compound reinforces the observations made with the previous analog. The high affinity for the A2B receptor despite the modification of the acetamide side chain to a substituted benzoimidazole suggests that this region of the molecule is amenable to further structural exploration to fine-tune the pharmacological properties. [] This could involve introducing different heterocycles, varying the linker length and nature, or exploring diverse substitution patterns on the benzoimidazole ring.

Properties

Product Name

2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

IUPAC Name

2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C17H23N7O3/c1-6-7-22-13-14(19-16(22)24-11(4)9(2)10(3)20-24)21(5)17(27)23(15(13)26)8-12(18)25/h6-8H2,1-5H3,(H2,18,25)

InChI Key

QVJLWTYFPAYUMN-UHFFFAOYSA-N

SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)N)C

Canonical SMILES

CCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.